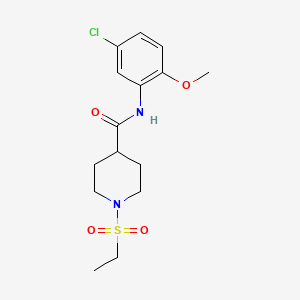
N-(5-chloro-2-methoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as ML277, is a small molecule compound that has been studied extensively for its potential therapeutic applications. It was first synthesized in 2009 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide activates the Kir6.2/SUR1 channel in pancreatic beta cells by binding to a specific site on the channel, causing it to open and allowing the flow of potassium ions into the cell. This leads to depolarization of the cell membrane and the release of insulin. This compound has also been shown to have a similar effect on the Kir6.2/SUR2 channel in cardiac muscle cells, which may have implications for the treatment of heart disease.
Biochemical and Physiological Effects:
The activation of the Kir6.2/SUR1 channel by this compound leads to an increase in insulin secretion, which can help to regulate blood glucose levels. This compound has also been shown to have a protective effect on pancreatic beta cells, reducing their susceptibility to damage and death. In addition, this compound has been shown to have a positive effect on cardiac function, improving contractility and reducing arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the Kir6.2/SUR1 channel. It is also stable and easy to synthesize, making it a convenient tool for researchers. However, one limitation is that this compound is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of new diabetes treatments based on the compound. Researchers are also exploring the potential of this compound for the treatment of heart disease, as well as other conditions such as epilepsy and neurodegenerative diseases. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with ethylsulfonyl chloride to form N-(5-chloro-2-methoxyphenyl)-ethylsulfonamide. This compound is then reacted with piperidine-4-carboxylic acid to yield this compound. The synthesis method has been optimized over the years, resulting in high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders. It has been shown to activate the Kir6.2/SUR1 channel in pancreatic beta cells, which plays a key role in insulin secretion. This makes this compound a promising candidate for the development of new diabetes treatments.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-3-23(20,21)18-8-6-11(7-9-18)15(19)17-13-10-12(16)4-5-14(13)22-2/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTGEJLGQHBKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5435059.png)
![7-(2,3-dimethoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5435065.png)
![4-methyl-2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5435075.png)
![N~2~-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-L-leucinamide](/img/structure/B5435089.png)
![4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5435096.png)
![4-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5435109.png)
![4-{[2-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}-1,5-dimethyl-1H-pyrazole](/img/structure/B5435114.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6-chloro-4H-3,1-benzoxazin-4-one](/img/structure/B5435146.png)
![2-(1,3-benzoxazol-2-yl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5435153.png)


![ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435173.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(phenylthio)phenyl]acrylonitrile](/img/structure/B5435180.png)